2-(allylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole
Description
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Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-prop-2-enylsulfanylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-3-11-24-19-21-13-18(14-7-9-17(23-2)10-8-14)22(19)16-6-4-5-15(20)12-16/h3-10,12-13H,1,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOAUJIAKKQDQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Allylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic compound belonging to the imidazole class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Imidazole Ring : A five-membered heterocyclic ring containing two nitrogen atoms.
- Substituents :
- An allylthio group (–S–CH2–CH=CH2)
- A 3-chlorophenyl group (–C6H4Cl)
- A 4-methoxyphenyl group (–C6H4OCH3)
This structural configuration is significant for its biological activity, influencing solubility, stability, and interaction with biological targets.
The biological activity of imidazole derivatives often involves interactions with various enzymes and receptors. For this compound, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting processes such as inflammation and cell proliferation.
- Receptor Modulation : It may interact with receptors to modulate signaling pathways related to pain, infection, or cancer.
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. Research indicates that this compound exhibits notable antibacterial effects against various pathogens.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) | Tested Organisms |
|---|---|---|
| This compound | 20 | Staphylococcus aureus |
| 22 | Escherichia coli | |
| 19 | Bacillus subtilis | |
| Reference Drug | 28 | Streptomycin |
The above table summarizes the antimicrobial potential of the compound compared to a reference antibiotic.
Antitumor Activity
Research has demonstrated that imidazole derivatives can exhibit antitumor activity. Studies have shown that this specific compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways.
Case Study Example : A study evaluated the effects of this compound on human cancer cell lines, revealing a significant reduction in cell viability at specific concentrations. The mechanism was linked to the activation of caspase enzymes.
Therapeutic Potential
The therapeutic implications of this compound extend beyond antimicrobial and antitumor activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, presenting potential for treating inflammatory diseases.
- Antidiabetic Properties : Some imidazole derivatives have shown insulin-sensitizing effects, indicating possible applications in diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
